molecular formula C18H14F6N2O5 B3126971 [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-phenylcarbamate CAS No. 338395-15-6

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-phenylcarbamate

Cat. No.: B3126971
CAS No.: 338395-15-6
M. Wt: 452.3 g/mol
InChI Key: ZZLUNJNULOCHDY-UHFFFAOYSA-N
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Description

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-phenylcarbamate is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoyl group substituted with two trifluoroethoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-phenylcarbamate typically involves multiple steps. One common method starts with the preparation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This intermediate is synthesized by reacting 2,5-dibromotoluene with 2,2,2-trifluoroethanol in the presence of a base and a copper-containing catalyst . The resulting 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is then converted to its corresponding acid chloride using thionyl chloride . Finally, the acid chloride reacts with N-phenylcarbamate to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-phenylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroethoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields the corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-phenylcarbamate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as AURKA and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to these enzymes, blocking their activity and leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F6N2O5/c19-17(20,21)9-29-12-6-7-14(30-10-18(22,23)24)13(8-12)15(27)26-31-16(28)25-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLUNJNULOCHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)ONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-phenylcarbamate
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[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-phenylcarbamate
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[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-phenylcarbamate

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